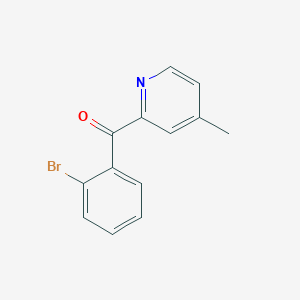

2-(2-Bromobenzoyl)-4-methylpyridine

説明

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form a cornerstone of organic chemistry. Among these, nitrogen-bearing heterocycles are of particular importance due to their widespread presence in natural products and synthetic pharmaceuticals. nih.gov The six-membered heteroaromatic compound, pyridine (B92270) (C₅H₅N), is one of the most ubiquitous and extensively studied scaffolds in this class. nih.gov Pyridine and its derivatives are fundamental building blocks in drug design, agrochemicals, and materials science. acs.org

2-(2-Bromobenzoyl)-4-methylpyridine is a specific derivative that exemplifies the tailored complexity achievable within this field. Its structure features a pyridine ring substituted at the 2-position with a 2-bromobenzoyl group and at the 4-position with a methyl group. This combination of a core heterocycle with specific functional groups—a halogenated aromatic ketone and an alkyl group—positions it as a compound of interest for synthetic chemists exploring new molecular architectures and functionalities.

Significance of the Pyridine and Benzoyl Moieties in Synthetic and Medicinal Chemistry Research

The chemical character and potential utility of this compound are largely defined by its two primary structural components: the pyridine ring and the benzoyl group.

The pyridine moiety is a privileged structure in medicinal chemistry. rsc.orgnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system often improves the water solubility of pharmaceutical molecules. nih.gov This scaffold is found in numerous natural products like vitamins (niacin, pyridoxine) and alkaloids, as well as a vast array of drugs. nih.govnih.gov The pyridine nucleus is a frequent target for researchers developing novel therapeutic agents, with derivatives showing promise in treating conditions like cancer. rsc.orgnih.govrsc.org The functionalization of pyridines is a highly active area of research, as the position and nature of substituents can be finely tuned to modulate biological activity and physicochemical properties. acs.org

The benzoyl group (C₆H₅CO-), derived from benzoic acid, is a functional group consisting of a benzene (B151609) ring attached to a carbonyl group. ontosight.aiwikipedia.org It is a stable chemical entity frequently used as a protecting group for alcohols and amines in multi-step organic syntheses, as it can be readily removed under hydrolytic conditions. ontosight.aiwikipedia.org Beyond its synthetic utility, the benzoyl moiety is present in various natural products and pharmaceuticals, where it can contribute to the molecule's biological activity. ontosight.ai The carbonyl group can establish crucial interactions, such as hydrogen bonds, with biological targets, making the benzoylpiperidine fragment, for example, a privileged structure in drug development. mdpi.com

Overview of Prior Research on Related Bromobenzoyl- and Methylpyridine-Containing Compounds

While specific research on this compound is not extensively documented in readily available literature, the broader classes of related compounds have been the subject of significant investigation. These studies provide a framework for understanding the potential applications and synthetic strategies involving this molecule.

Bromobenzoyl-containing compounds are explored for their synthetic utility and biological relevance. For instance, a synthetic method for 2-(2-amino-5-bromo-benzoyl)pyridine has been patented, highlighting its role as a chemical intermediate. google.com In medicinal chemistry, novel series of compounds incorporating a 4-bromobenzoyl moiety, such as 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] rsc.orgmdpi.comthiazin-2-yl]-N-arylacetamides, have been synthesized and evaluated for their potential as α-glucosidase inhibitors. mdpi.comresearchgate.net

Methylpyridine-containing compounds (also known as picolines) are crucial building blocks in chemical synthesis. wikipedia.org 2-Bromo-4-methylpyridine (B133514), a close structural relative, is a versatile intermediate used in the production of pharmaceuticals and agrochemicals. chemimpex.com Its structure allows for selective reactions, making it a valuable precursor for more complex molecules, including those developed as anti-infective and anti-cancer agents. chemimpex.comsigmaaldrich.com Research has also focused on the synthesis of novel pyridine derivatives through cross-coupling reactions starting from materials like 5-bromo-2-methylpyridin-3-amine. mdpi.com

Benzoylpyridine and its analogues have also been a focus of research. The benzoylpiperidine fragment is considered a metabolically stable and privileged structure in medicinal chemistry, often used as a bioisostere for the piperazine (B1678402) ring in drug design. mdpi.comresearchgate.net Furthermore, derivatives of isonicotinic acid (a pyridine carboxylic acid) that incorporate benzoyl groups have been synthesized and shown to possess antimicrobial activities. nih.gov

The table below summarizes selected research on compounds structurally related to this compound.

| Compound Class | Example Compound/Derivative | Area of Research | Reference(s) |

| Bromobenzoyl Derivatives | 2-(2-amino-5-bromo-benzoyl)pyridine | Synthetic Intermediate | google.com |

| 2-[3-(4-bromobenzoyl)...]acetamides | Medicinal Chemistry (α-glucosidase inhibition) | mdpi.comresearchgate.net | |

| Methylpyridine Derivatives | 2-Bromo-4-methylpyridine | Synthetic Intermediate (Pharmaceuticals, Agrochemicals) | chemimpex.comsigmaaldrich.com |

| Derivatives from 5-bromo-2-methylpyridin-3-amine | Synthetic Methodology (Suzuki Coupling) | mdpi.com | |

| Benzoylpyridine Analogues | Benzoylpiperidines | Medicinal Chemistry (Privileged Structures) | mdpi.comresearchgate.net |

| Isonicotinic acid-hydrazides | Medicinal Chemistry (Antimicrobial Activity) | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(2-bromophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXWVMISCJOWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromobenzoyl 4 Methylpyridine and Its Derivatives

Strategies for the Construction of the 2-(2-Bromobenzoyl)-4-methylpyridine Core Structure

The assembly of the target molecule hinges on three critical transformations: the formation of the bond connecting the benzoyl and pyridine (B92270) moieties, the introduction of the bromine atom onto the benzoyl ring, and the incorporation of the methyl group onto the pyridine ring.

The creation of the ketone linkage between the phenyl and pyridyl groups is a central step. Several methods have been developed to achieve this transformation.

One common approach involves the reaction of a pyridine derivative with a benzaldehyde. A modular, light-driven, and catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines has been reported to produce bisaryl ketones. nih.govacs.org This method is followed by an oxidation step to yield the final ketone. nih.govacs.org

Another strategy is the acylation of pyridines. For instance, pyridine derivatives can react with alcohol derivatives in the presence of potassium persulfate (K2S2O8) and water under heating to form 2-benzoylpyridines. chemicalbook.com

The Grignard reaction offers another pathway, where phenylmagnesium bromide is added to 3-cyanopyridine. orgsyn.org Similarly, the addition of 3-pyridyllithium to benzonitrile (B105546) can also yield a benzoylpyridine. orgsyn.org

Furthermore, the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol (B192787), provides a direct route to 2-benzoylpyridine. google.com This oxidation can be carried out using dry air or oxygen as the oxidant and an ionic hydride as a catalyst. google.com

A Friedel-Crafts-type reaction between a cyanopyridine and a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride, can also be employed. orgsyn.orggoogle.com

The regioselective introduction of a bromine atom onto the benzoyl ring is crucial. Benzylic bromination is a common method for this purpose. google.comchemistrysteps.com This reaction can be achieved using bromine (Br2) as the brominating agent, often facilitated by ultraviolet radiation or radical initiators. google.comacsgcipr.org N-bromosuccinimide (NBS) is a frequently used reagent for benzylic bromination as it provides a slow and steady source of bromine radicals, which helps in preventing unwanted side reactions. chemistrysteps.comyoutube.commasterorganicchemistry.com The reaction is typically selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comyoutube.com

For the synthesis of related brominated benzoyl compounds, a procedure involving the reaction of acetophenones with N-bromosuccinamide in the presence of p-toluenesulfonic acid monohydrate has been described. mdpi.com

Several methods exist for introducing a methyl group onto the pyridine ring. One approach involves the reaction of 2-chloro-4-nitropyridine (B32982) with diethyl malonate in the presence of a base, followed by decarboxylation to yield 2-methyl-4-nitropyridine. google.com This intermediate can then be further transformed.

Direct methylation of the pyridine ring is also possible. A catalytic method using methanol (B129727) or formaldehyde (B43269) as the methyl source has been developed for the C-3/5 methylation of pyridines. rsc.org Another process involves contacting a pyridine compound with a methylating agent in the presence of a nickel and nickel oxide catalyst. google.com A highly selective mono-α-methylation of pyridines can be achieved using a Raney nickel catalyst and a high-boiling alcohol, which is thought to generate carbon monoxide and dihydrogen in situ as the methylating agent. researchgate.net

Furthermore, a process for converting 2-methyl pyridine into 3-methyl pyridine through a high-temperature rearrangement in the presence of a catalyst has been reported. google.com

Classical Synthetic Approaches and Modifications for the Compound

Classical methods for synthesizing benzoylpyridines often rely on multi-step sequences. A modified Wolffenstein and Hartwich method for preparing 3-benzoylpyridine (B1664120) involves the reaction of nicotinic acid with thionyl chloride to form the acid chloride, which then undergoes a Friedel-Crafts reaction with benzene in the presence of aluminum chloride. orgsyn.org

A synthetic route to 2-methyl-4-bromopyridine starts from 2-chloro-4-nitropyridine. google.com This is first converted to 2-methyl-4-nitropyridine, which is then reduced to 2-methyl-4-aminopyridine. google.com The amino group is subsequently replaced by a bromine atom via a Sandmeyer-type reaction using hydrogen bromide, bromine, and sodium nitrite. google.comchemicalbook.com

Modern Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used. youtube.com For instance, 2-bromo-4-methylpyridine (B133514) can undergo a Suzuki coupling reaction with 2,4-difluorophenylboronic acid. sigmaaldrich.com

Recent advancements have led to the development of magnesium-mediated cross-electrophile couplings of aryl 2-pyridyl esters with aryl bromides to synthesize unsymmetrical diaryl ketones without the need for a transition-metal catalyst. nih.gov

Photoredox catalysis has also emerged as a valuable tool. A nickel/photoredox-catalyzed approach has been developed for the cross-coupling of aliphatic alcohols and aryl carboxylic acids to form C(sp³)–C(sp²) bonds. acs.org Bipyridine-based ligands are often employed in these types of reactions. acs.orgnih.gov Carbonylative cross-coupling reactions, which introduce a carbonyl group during the coupling process, provide an efficient route to ketones. youtube.com

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. Transition metal catalysis, particularly with rhodium, has emerged as a prominent method for the regioselective arylation, alkenylation, or alkylation of sp² C-H bonds. These reactions are often directed by a functional group within the substrate to achieve high selectivity.

Rhodium-catalyzed reactions, for instance, have been successfully employed for the C-H functionalization of arenes and heterocycles. rsc.org These processes can proceed under phosphine-free conditions, using acid chlorides as coupling partners through a decarbonylative C-H activation mechanism. For example, the use of a [Rh(CO)2Cl]2 catalyst has proven effective in the coupling of various substrates. Such methodologies offer a direct route to complex molecules from readily available precursors.

In the context of pyridine derivatives, C-H functionalization provides a strategic advantage for introducing substituents at specific positions. The Minisci reaction and its variations are classic examples of functionalizing electron-deficient heterocycles. chemrxiv.org However, achieving regioselectivity can be challenging, often leading to a mixture of products. chemrxiv.orgnih.gov Recent advancements have focused on developing blocking groups to direct functionalization to a specific carbon atom, such as the C-4 position of the pyridine ring. chemrxiv.org This allows for a more controlled and efficient synthesis of 2,4-disubstituted pyridines. chemrxiv.org

The following table summarizes a selection of rhodium-catalyzed C-H functionalization reactions relevant to the synthesis of related heterocyclic structures.

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization Reactions

| Catalyst | Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| [Rh(CO)2Cl]2 | Arene/Heterocycle | Acid Chloride | Arylated Product | |

| Rh(III) complexes | Benzoylhydrazine | Alkyne | Isoquinolone | rsc.org |

This table is interactive. Users can sort and filter the data.

Green Chemistry Principles in Synthetic Route Design for this compound

Green chemistry principles are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and enhance safety. mdpi.com This involves the use of environmentally benign solvents, recoverable catalysts, and energy-efficient reaction conditions. mdpi.com

For the synthesis of pyridine derivatives, flow chemistry offers a greener alternative to traditional batch processing. nih.govresearchgate.net Continuous flow systems can reduce reaction times, improve safety by minimizing the accumulation of hazardous intermediates, and allow for easier scalability. nih.govresearchgate.net For instance, the α-methylation of pyridines has been achieved with high conversion and regioselectivity using a continuous flow setup with a Raney® nickel catalyst. nih.govresearchgate.net

The use of natural extracts as catalysts is another innovative green chemistry approach. Citrus extract, for example, has been employed in the synthesis of aryl-substituted dihydropyrimidones. pjoes.com Furthermore, the development of heterogeneous catalysts, such as functionalized cellulose, provides a sustainable option due to their stability and recyclability. researchgate.net Water and ethanol (B145695) are preferred green solvents, and reactions are ideally conducted at ambient temperatures to minimize energy consumption. mdpi.com

Key green chemistry approaches applicable to the synthesis of heterocyclic compounds like this compound include:

Use of Green Solvents: Employing water, ethanol, or ionic liquids to replace hazardous organic solvents. mdpi.com

Heterogeneous Catalysis: Utilizing recyclable catalysts like montmorillonite (B579905) K10 to simplify product purification and reduce waste. mdpi.com

Energy Efficiency: Adopting methods like microwave or ultrasonic irradiation to reduce reaction times and energy usage. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Stereoselective Synthesis of Analogues of this compound

The synthesis of specific stereoisomers of pharmacologically active compounds is crucial, as different enantiomers or diastereomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer in high yield.

For analogues of this compound, various stereoselective methods can be envisioned. Chemo-enzymatic routes, which combine chemical and biocatalytic steps, offer a powerful strategy for producing enantiomerically pure compounds. rsc.org For instance, the synthesis of a fluorinated D-phenylalanine derivative, a precursor for an antidiabetic drug, has been achieved through multiple biocatalytic approaches, including reductive amination and deracemisation, leading to high enantiomeric excess. rsc.org

The Horner-Wadsworth-Emmons reaction is a well-established method for the stereoselective formation of alkenes and has been applied to the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. nih.gov This methodology involves the introduction of a methylidene group onto a pyranone ring. The key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, can be prepared with high stereoselectivity through the addition of Gilman or Grignard reagents. nih.gov

The development of stereoselective routes often relies on detailed mechanistic understanding and the careful selection of reagents and catalysts. For hydrazine (B178648) derivatives, condensation reactions with 2-methyl-pyridine-4-carboxylic acid halides can be controlled to produce specific N-substituted products. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones |

| 3-diethoxyphosphoryltetrahydropyran-4-ones |

| D-phenylalanine |

| N-(2-methyl-pyridyl-(4)-carbonyl)-N,N-disubstituted hydrazine |

| 2-methyl-pyridine-4-carboxylic acid halide |

| Raney® nickel |

| montmorillonite K10 |

| [Rh(CO)2Cl]2 |

| O-pivaloyl benzhydroxamic acid |

| [Cp*RhCl2]2 |

This table is interactive. Users can sort and filter the data.

Chemical Reactivity and Transformation Studies of 2 2 Bromobenzoyl 4 Methylpyridine

Reactivity at the Bromine Position of 2-(2-Bromobenzoyl)-4-methylpyridine

The bromine atom on the phenyl ring represents a key site for synthetic modification, typically enabling a variety of bond-forming reactions.

Reactivity of the Carbonyl Group in this compound

The diaryl ketone functionality is another reactive center in the molecule, susceptible to attack by nucleophiles and reducing agents.

Condensation Reactions

The carbonyl group in this compound is a prime site for condensation reactions with various nucleophiles. While specific studies on this exact molecule are not prevalent in the surveyed literature, the reactivity can be inferred from analogous transformations of other aryl ketones and benzoylpyridines.

One of the fundamental condensation reactions is the formation of imines or Schiff bases upon treatment with primary amines. This reaction typically proceeds under acidic catalysis, which activates the carbonyl group towards nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate yields the C=N double bond.

Another important class of condensation reactions involves enolates or other carbon nucleophiles. For instance, in an aldol-type condensation, the ketone would react with an enolate to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone. Similarly, the Wittig reaction, involving the use of a phosphorus ylide, would enable the conversion of the carbonyl group into an alkene.

The Knoevenagel condensation, reacting the ketone with a compound possessing an active methylene (B1212753) group in the presence of a weak base, offers a pathway to the formation of a new carbon-carbon double bond. The choice of the active methylene compound and the reaction conditions would dictate the structure of the resulting product.

Reactivity of the Pyridine (B92270) Nitrogen Atom in this compound

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation and N-Oxidation Studies

N-Alkylation: The pyridine nitrogen can be readily alkylated using alkyl halides to form the corresponding N-alkylpyridinium salt. This transformation enhances the electron-withdrawing nature of the pyridine ring, which can, in turn, influence the reactivity of the other substituents. The N-alkylation of 2-pyridones, which exist in equilibrium with 2-hydroxypyridines, has been shown to be highly regioselective, favoring N-alkylation over O-alkylation, especially with benzyl (B1604629) and primary alkyl halides.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.comgoogle.com The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more electron-rich and influencing the regioselectivity of subsequent reactions. Studies on 3-substituted pyridines have shown that the yields of N-oxides can vary depending on the substituent and the oxidizing agent used. sigmaaldrich.comnih.gov For instance, pyridines with electron-donating groups like a methyl group tend to give high yields of the corresponding N-oxide. google.com

Table 1: N-Oxidation of 3-Substituted Pyridines with Various Reagents Data presented for analogous compounds to infer reactivity.

| Pyridine Derivative | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |

| 3-Methylpyridine | Hydrogen Peroxide / Acetic Acid | - | - | Moderate | google.com |

| 3-Methylpyridine | m-CPBA | Dichloromethane | Room Temp, 1h | High | sigmaaldrich.com |

| Ethyl 3-pyridylacetate | Sodium Perborate Monohydrate | - | 60°C, 24h | Reasonable | google.com |

Coordination Chemistry as a Ligand

The pyridine nitrogen and the carbonyl oxygen of this compound can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. The resulting five-membered chelate ring is a common structural motif in coordination chemistry. The coordination properties are analogous to those of the well-studied 2-benzoylpyridine. ambeed.com The nature of the metal ion and the other ligands in the coordination sphere would influence the geometry and stability of the resulting complex. The bromine substituent on the benzoyl ring could also potentially participate in coordination in some specific cases or influence the electronic properties of the ligand.

Functionalization of the Methyl Group on the Pyridine Ring

The methyl group at the 4-position of the pyridine ring is activated by the electron-withdrawing nature of the ring, making its alpha-protons acidic and susceptible to deprotonation and subsequent functionalization.

Alpha-C-H Functionalization

The acidity of the protons of the 4-methyl group allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles. For example, reaction with an aldehyde or ketone would lead to the formation of a new alcohol, which could potentially undergo further transformations.

This reactivity is the basis for condensation reactions where the methyl group acts as the nucleophilic partner. For instance, in the presence of a base, the methyl group can condense with aldehydes, such as benzaldehyde, to form a styryl-type derivative after dehydration.

Table 2: Alpha-C-H Functionalization of Methylpyridines Data presented for analogous compounds to infer reactivity.

| Pyridine Derivative | Base | Electrophile | Product Type | Reference |

| 4-Methyl-2-bromopyridine | LDA | Aldehyde | Alcohol | |

| 4-Methylpyridine (B42270) | Base | Benzaldehyde | Styryl derivative |

Oxidation Reactions

The methyl group can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent and reaction conditions determines the final product. Strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid, will typically oxidize the methyl group to a carboxylic acid. Milder and more selective oxidizing agents can be employed to obtain the aldehyde. For example, selenium dioxide has been used for the oxidation of methyl groups on pyridine rings. Another approach involves the use of a halogen as an oxidizing agent in the presence of water and actinic radiation to form the corresponding pyridine carboxylic acid.

Table 3: Oxidation of Methylpyridines Data presented for analogous compounds to infer reactivity.

| Pyridine Derivative | Oxidizing Agent | Product | Reference |

| 3-Methylpyridine | Chlorine / Water / UV light | 3-Pyridinecarboxylic acid | |

| Methylpyridines | Selenium Dioxide | Carbonyl or Carboxylic group | |

| Methylpyridines | Nitric Acid | Pyridine carboxylic acids |

Rearrangement Reactions Involving the this compound Scaffold

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural motifs—a diaryl ketone with a halogenated benzene (B151609) ring and a pyridine ring—suggest several potential rearrangement pathways that are well-established for analogous compounds. These reactions represent important hypothetical transformations for the this compound scaffold and are crucial for understanding its broader chemical reactivity.

One of the most relevant potential rearrangements is the Beckmann rearrangement , which involves the transformation of an oxime into an amide. acs.orgcapes.gov.brorganic-chemistry.orgwikipedia.org The parent ketone, this compound, can be converted to its corresponding oxime. Treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, could induce the rearrangement. wikipedia.org Depending on the stereochemistry of the oxime (syn or anti with respect to the pyridine ring), two different amide products could theoretically be formed. Migration of the 2-bromophenyl group would yield N-(2-bromophenyl)-4-methylpicolinamide, while migration of the 4-methylpyridyl group would result in 2-bromo-N-(4-methylpyridin-2-yl)benzamide. Studies on the Beckmann rearrangement of unsymmetrical ketoximes, such as those derived from 2-benzoylpyridine, have shown that the direction of rearrangement and the products formed are dependent on the specific reaction conditions and the stereoisomer of the oxime used. acs.orgcapes.gov.br

Another plausible transformation is the Favorskii rearrangement , a reaction of α-halo ketones with a base to yield carboxylic acid derivatives. wikipedia.orgddugu.ac.inadichemistry.comnrochemistry.com In the case of this compound, the bromine atom is on the benzene ring and not at the α-position to the carbonyl group, which is a typical requirement for the classical Favorskii rearrangement. However, a quasi-Favorskii or pseudo-Favorskii rearrangement could be envisioned under certain conditions, particularly if enolization is not possible. wikipedia.org More relevantly, if the methyl group on the pyridine ring were to be halogenated to an α-halomethyl group, the resulting compound would be a prime candidate for a Favorskii-type ring contraction, a common outcome for cyclic α-halo ketones. adichemistry.com

The Willgerodt-Kindler reaction offers another potential pathway for the rearrangement of aryl alkyl ketones. wikipedia.orgorganic-chemistry.orgunacademy.commsu.eduresearchgate.net This reaction typically involves the conversion of an aryl alkyl ketone to a terminal amide or thioamide upon heating with ammonium (B1175870) polysulfide or with sulfur and a secondary amine (the Kindler modification). wikipedia.orgorganic-chemistry.org For this compound, this reaction could theoretically lead to the migration of the carbonyl group along a carbon chain if one were present. Given the structure, a more direct application might be the conversion to the corresponding thioamide at the carbonyl position under Kindler conditions.

Furthermore, rearrangements involving intramolecular nucleophilic aromatic substitution, such as the Smiles rearrangement , could be considered. cdnsciencepub.comresearchgate.netwikipedia.orgnih.gov This reaction typically requires an aromatic system activated by electron-withdrawing groups and a nucleophilic side chain. While the parent compound itself is not perfectly set up for a classical Smiles rearrangement, derivatives of this compound could potentially be designed to undergo such transformations. For instance, the introduction of a hydroxyl or amino group at a suitable position on one of the aromatic rings could create the necessary conditions for an intramolecular aryl migration.

Finally, photochemical rearrangements, such as the Photo-Fries rearrangement , could be explored. This reaction involves the light-induced rearrangement of an aryl ester or amide to the corresponding ortho- and para-acylphenols or anilides. rsc.org While this compound is a ketone, its derivatives, such as esters or amides formed at the pyridine nitrogen (as a pyridinium (B92312) salt) or through functionalization of the methyl group, could be susceptible to such photochemical transformations.

The following table summarizes these potential rearrangement reactions for the this compound scaffold, based on established reactions for analogous structures.

Interactive Data Table: Potential Rearrangement Reactions of the this compound Scaffold

| Rearrangement Type | Hypothetical Reactant Derived from Scaffold | Typical Reagents & Conditions | Potential Product(s) | Relevant Citations |

| Beckmann Rearrangement | This compound oxime | Acid catalyst (e.g., H₂SO₄, PPA) | N-(2-Bromophenyl)-4-methylpicolinamide or 2-Bromo-N-(4-methylpyridin-2-yl)benzamide | acs.orgcapes.gov.brorganic-chemistry.orgwikipedia.org |

| Favorskii Rearrangement | α-Halo derivative of this compound | Base (e.g., NaOH, NaOEt) | Carboxylic acid or ester derivatives | wikipedia.orgddugu.ac.inadichemistry.comnrochemistry.com |

| Willgerodt-Kindler Reaction | This compound | Sulfur and a secondary amine (e.g., morpholine), heat | This compound thioamide | wikipedia.orgorganic-chemistry.orgunacademy.com |

| Smiles Rearrangement | Hydroxy or amino functionalized derivative | Base | Rearranged biaryl ether or amine | cdnsciencepub.comresearchgate.netwikipedia.orgnih.gov |

| Photo-Fries Rearrangement | Ester or amide derivative of the scaffold | UV light | ortho- or para-Acylphenol/anilide derivatives | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 2 Bromobenzoyl 4 Methylpyridine

X-Ray Crystallography for Solid-State Structure Elucidation

If a crystal structure were available, a key aspect of the analysis would be the molecule's conformation. This would involve a detailed examination of the dihedral angle between the plane of the 4-methylpyridine (B42270) ring and the 2-bromobenzoyl group. This angle is a critical conformational parameter, as it is influenced by the steric hindrance between the hydrogen atom at position 3 of the pyridine (B92270) ring and the substituents on the benzoyl ring, as well as any intramolecular non-covalent interactions. The orientation of the bromo-substituted phenyl ring relative to the carbonyl group and the pyridine ring would be precisely determined.

Analysis of the crystal packing would reveal the non-covalent interactions that govern the assembly of the molecules in the crystal lattice. These interactions are fundamental to understanding the physical properties of the solid material. Potential interactions for 2-(2-Bromobenzoyl)-4-methylpyridine could include:

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aromatic and methyl protons and the carbonyl oxygen and pyridine nitrogen, respectively, would be investigated.

π-π Stacking: The aromatic pyridine and bromophenyl rings could engage in π-π stacking interactions, which would be characterized by the distance and offset between the ring centroids.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen atom of the pyridine ring or the carbonyl oxygen of a neighboring molecule.

A hypothetical data table for crystallographic information is presented below to illustrate what would be expected.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Dihedral Angle (Py-CO-Ph) | 55.0° |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for confirming the chemical structure in solution and for studying the dynamic behavior of molecules.

While standard 1D ¹H and ¹³C NMR spectra would provide basic structural information, 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic protons.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within the 4-methylpyridine and 2-bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, confirming C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity across the carbonyl group, for instance, by observing a correlation from the protons on the pyridine ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, providing insights into the preferred conformation in solution, which can be compared with the solid-state conformation from X-ray crystallography.

A hypothetical table of selected HMBC correlations is shown below.

| Proton (¹H) | Correlated Carbon (¹³C) |

| H3 (pyridine) | C=O |

| H6' (bromophenyl) | C=O |

| CH₃ (methyl) | C3 & C5 (pyridine) |

Variable Temperature NMR Studies for Conformational Exchange

Variable temperature (VT) NMR studies would be employed to investigate dynamic processes, such as the rotation around the single bonds connecting the carbonyl group to the two aromatic rings. By recording NMR spectra at different temperatures, it would be possible to determine if there are any energy barriers to rotation that are significant on the NMR timescale. Changes in the appearance of the spectra, such as the broadening or sharpening of signals, could indicate the presence of conformational exchange and allow for the calculation of the energetic barriers for these processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides information about the functional groups present in a molecule and their chemical environment.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The exact position of this band would be indicative of the electronic environment and conjugation with the aromatic rings. Other characteristic bands would include C-H stretching vibrations from the aromatic and methyl groups, C=C and C=N stretching vibrations from the pyridine ring, and vibrations associated with the C-Br bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C=O stretch is also Raman active. Aromatic ring breathing modes would likely give rise to strong signals in the Raman spectrum.

A table summarizing the expected key vibrational frequencies is provided below.

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | FT-IR | ~1670 |

| Aromatic C-H stretch | FT-IR | >3000 |

| Aliphatic C-H stretch (methyl) | FT-IR | ~2950 |

| C=C / C=N ring stretch | Raman | ~1600, ~1580 |

| C-Br stretch | FT-IR | 600-500 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing not only the monoisotopic mass with high precision but also offering insights into the elemental composition and structural features through fragmentation analysis. The application of HRMS to this compound allows for the unambiguous determination of its molecular formula and a detailed examination of its gas-phase ion chemistry.

Precise Molecular Formula Determination

The theoretical exact mass of the uncharged molecule, this compound (C₁₃H₁₀BrNO), can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculation is fundamental for HRMS analysis, where the measured mass-to-charge ratio (m/z) of the molecular ion is compared against this theoretical value.

In a typical HRMS experiment using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is expected to be observed primarily as the protonated molecular ion, [M+H]⁺. acs.orgnih.gov The presence of the bromine atom, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal natural abundance, results in a characteristic isotopic pattern for the molecular ion, with two peaks of similar intensity separated by approximately 2 Da. This isotopic signature is a key identifier for brominated compounds. osti.gov

The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for mass measurements with an accuracy in the low parts-per-million (ppm) range, enabling the confident assignment of the elemental composition.

Interactive Data Table: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion Species | Isotope Composition | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ | ¹²C₁₃¹H₁₀⁷⁹Br¹⁴N¹⁶O | 274.9949 | 100.00 |

| [M+2]⁺ | ¹²C₁₃¹H₁₀⁸¹Br¹⁴N¹⁶O | 276.9929 | 97.28 |

| [M+1]⁺ | ¹³C¹²C₁₂¹H₁₀⁷⁹Br¹⁴N¹⁶O | 276.0003 | 14.18 |

Note: The table presents the major isotopic peaks expected for the molecular ion. The relative abundances are based on the natural isotopic abundances of the elements.

Fragmentation Pathway Analysis

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure by inducing fragmentation at its weakest bonds. libretexts.org The fragmentation pattern of this compound is predicted to be dominated by cleavages at the carbonyl group and the bonds adjacent to the aromatic rings.

The primary fragmentation pathways are anticipated to involve:

Alpha-Cleavage at the Carbonyl Group: This is a characteristic fragmentation for ketones. miamioh.edu The bond between the carbonyl carbon and the bromobenzoyl ring or the 4-methylpyridine ring can cleave, leading to the formation of characteristic acylium ions.

Cleavage of the C-C bond between the carbonyl and the bromophenyl ring would result in the formation of the 4-methyl-2-pyridinylcarbonyl ion and a bromophenyl radical.

Alternatively, cleavage on the other side of the carbonyl group would yield the 2-bromobenzoyl cation. This fragment is expected to be particularly stable and thus a prominent peak in the spectrum.

Loss of Bromine: The C-Br bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (•Br) or a bromide ion (Br⁻), respectively. This would lead to a fragment ion with an m/z corresponding to [M-Br]⁺.

Pyridine Ring Fragmentation: The 4-methylpyridine moiety can also undergo fragmentation. A common pathway for picolines (methylpyridines) is the loss of a hydrogen radical to form a stable pyridylmethylium cation. nist.gov

Interactive Data Table: Predicted Key Fragments for this compound

| Proposed Fragment Ion | Structure | Theoretical m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [C₁₃H₁₀BrNO]⁺ | Molecular Ion | 274.9949 | - |

| [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation | 182.9449 | α-cleavage |

| [C₇H₆N]⁺ | 4-Methylpyridine cation | 120.0551 | α-cleavage |

| [C₁₃H₁₀NO]⁺ | [M-Br]⁺ | 196.0762 | Loss of Bromine radical |

| [C₆H₄Br]⁺ | Bromophenyl cation | 154.9551 | Loss of CO from bromobenzoyl cation |

| [C₆H₆N]⁺ | 4-Methylpyridinyl cation | 92.0500 | Cleavage of C-C bond |

These predicted fragmentation pathways and the precise mass measurements from HRMS collectively provide a robust and detailed structural characterization of this compound, confirming its elemental composition and the connectivity of its constituent aromatic rings.

Computational and Theoretical Investigations of 2 2 Bromobenzoyl 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for exploring the electronic landscape of 2-(2-Bromobenzoyl)-4-methylpyridine.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a primary tool for chemists to calculate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT can accurately predict molecular geometries, energies, and other ground-state properties. For this compound, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its computational characterization. bohrium.com

Table 1: Predicted Ground State Properties of a Substituted Benzoylpyridine Derivative (Illustrative Example)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |

| C=O Bond Length | ~1.22 Å | B3LYP/6-311++G(d,p) |

| Dihedral Angle (Py-CO-Ph) | Z degrees | B3LYP/6-311++G(d,p) |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylpyridine (B42270) ring and the bromine atom, which has lone pairs of electrons. The LUMO is likely to be centered on the electron-deficient benzoyl group, particularly the carbonyl carbon and the phenyl ring, influenced by the electron-withdrawing bromine atom. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine (B92270) Derivative

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Pyridine Ring, Substituents |

| LUMO | -1.8 | Benzoyl Group, Phenyl Ring |

| HOMO-LUMO Gap (ΔE) | 4.7 | - |

Source: Adapted from studies on similar aromatic ketones. Specific values for the target compound would need to be calculated.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding, and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making them susceptible to electrophilic attack or hydrogen bond donation. researchgate.net The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. The bromine atom would present a region of positive potential on its outermost surface (the σ-hole), which is characteristic of halogen bonding donors. researchgate.net

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the bond connecting the benzoyl group to the pyridine ring allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. lumenlearning.com

Molecular mechanics (MM) methods, which use classical physics to model molecular systems, are well-suited for a rapid initial scan of the conformational landscape. By systematically rotating the dihedral angle between the two rings, a potential energy surface can be generated, revealing the low-energy conformers.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior over time at a given temperature. An MD simulation would show how the molecule explores different conformations and the flexibility of its various parts. For this compound, MD simulations could reveal the preferred orientation of the rings in different solvent environments.

Reaction Mechanism Studies (e.g., Transition State Analysis of Key Reactions)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, a relevant reaction to study would be its synthesis, for example, through a Friedel-Crafts acylation or a cross-coupling reaction. chemicalbook.com Transition state theory calculations could be employed to understand the regioselectivity and efficiency of such reactions. Another area of interest could be the photochemical reactions of benzoylpyridines, which are known to undergo photocyclization. nih.govresearchgate.net DFT calculations can be used to model the excited states and identify the intermediates and transition states involved in these photochemical pathways.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. stenutz.eunih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts (¹H, ¹³C) can be predicted. These predictions are invaluable for assigning signals in experimental NMR spectra and for confirming the structure of a synthesized compound. For this compound, DFT calculations could predict the chemical shifts for all the hydrogen and carbon atoms, taking into account the electronic effects of the bromo, methyl, and carbonyl substituents.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental (Illustrative) |

| C2 (Pyridine) | ~155 | 154.8 |

| C3 (Pyridine) | ~122 | 121.5 |

| C4 (Pyridine) | ~150 | 149.7 |

| C5 (Pyridine) | ~125 | 124.2 |

| C6 (Pyridine) | ~137 | 136.9 |

| C=O | ~190 | 189.5 |

Note: These are representative values. Accurate predictions require specific calculations for the target molecule.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. cdnsciencepub.comacs.org Each calculated frequency corresponds to a specific vibrational mode of the molecule. By comparing the theoretical spectrum with the experimental one, chemists can assign the observed absorption bands to specific molecular motions, such as C=O stretching, C-H bending, and ring vibrations. For this compound, the calculated vibrational spectrum would show characteristic peaks for the carbonyl stretch, the C-Br stretch, and the various modes of the substituted pyridine and benzene (B151609) rings.

Applications of 2 2 Bromobenzoyl 4 Methylpyridine in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The presence of multiple reactive sites within 2-(2-Bromobenzoyl)-4-methylpyridine makes it a plausible precursor for the synthesis of complex heterocyclic systems. The carbonyl group can undergo various reactions, such as condensation with binucleophiles to form new heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazinone or phthalazinone structures.

Furthermore, the bromine atom on the phenyl ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, leading to the construction of intricate molecular architectures. The pyridine (B92270) nitrogen also offers a site for quaternization or N-oxide formation, further expanding its synthetic utility.

Utilization in the Construction of Advanced Pharmaceutical Scaffolds

Many biologically active compounds contain pyridine and substituted phenyl rings. The core structure of this compound can be considered a scaffold that could be elaborated into more complex molecules with potential pharmaceutical applications. The development of novel kinase inhibitors, for example, often involves the synthesis of molecules with similar structural motifs. The ability to modify both the pyridine and the phenyl ring through established synthetic methodologies makes this compound an attractive starting material for medicinal chemistry programs.

Development of Agrochemical Precursors

Pyridine-based compounds are a well-established class of agrochemicals, with applications as herbicides, insecticides, and fungicides. The structural components of this compound could serve as a foundation for the development of new agrochemical candidates. The introduction of specific functional groups through reactions at the carbonyl, the bromo-substituent, or the pyridine ring could lead to the discovery of novel compounds with desired biological activities for crop protection.

Synthesis of Materials Science Building Blocks

Molecules containing both electron-donating (methylpyridine) and electron-withdrawing (bromobenzoyl) groups can exhibit interesting photophysical and electronic properties. This makes this compound a potential building block for the synthesis of organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to further functionalize the molecule through cross-coupling reactions would allow for the fine-tuning of its electronic properties.

Preparation of Ligands for Catalysis

The pyridine nitrogen in this compound can act as a coordinating atom for metal centers. This suggests its potential use as a ligand in transition metal catalysis. The steric and electronic properties of the ligand could be tuned by modifications to the benzoyl moiety. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Scientific Data Unvailable for this compound

Despite a thorough search of scientific databases and literature, no specific information is currently available for the chemical compound this compound regarding its mechanistic and design considerations in medicinal chemistry.

The requested article, which was to be focused solely on the structure-activity relationship (SAR) studies, ligand design strategies, molecular docking simulations, and biological target identification of this compound and its analogues, cannot be generated at this time due to the absence of published research on this specific molecule.

Searches for the compound and its potential medicinal chemistry applications did not yield any relevant results. The scientific literature does not appear to contain studies that have investigated this compound for any therapeutic purpose. Consequently, there is no data to report on the following topics that were to form the core of the article:

Mechanistic and Design Considerations in Medicinal Chemistry if Applicable to the Compound S Scaffold

Biological Target Identification and Validation at the Molecular Level

While research exists for other compounds containing bromobenzoyl or methylpyridine moieties, no direct or analogous data could be extrapolated to 2-(2-Bromobenzoyl)-4-methylpyridine without violating the strict instruction to focus solely on the specified compound.

Therefore, until research is conducted and published on this compound, a scientifically accurate and detailed article on its medicinal chemistry cannot be provided.

Future Research Directions

Exploration of Novel Synthetic Methodologies for 2-(2-Bromobenzoyl)-4-methylpyridine

The development of efficient and sustainable synthetic routes is paramount for the advancement of chemical research. While classical methods for the synthesis of 2-aroylpyridines exist, future research should focus on modern, more atom-economical, and environmentally benign methodologies.

One promising avenue is the application of C-H bond activation and functionalization . nih.govnih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials, a cornerstone of sustainable chemistry. nih.gov Research could focus on the direct C-H arylation of 4-methylpyridine (B42270) with 2-bromobenzoyl chloride or a related derivative, catalyzed by transition metals like palladium or rhodium. nih.gov The inherent challenge of regioselectivity in pyridine (B92270) C-H functionalization could be addressed through the use of specific directing groups or by leveraging the electronic properties of the pyridine ring. researchgate.net

Another area of exploration is the modular synthesis via reductive arylation . A recently developed telescoped flow strategy for benzoylpyridines, which combines a light-driven, catalyst-free reductive arylation with a subsequent oxidation, could be adapted for the synthesis of this compound. japtronline.comresearchgate.net This approach offers advantages in terms of efficiency, scalability, and the ability to generate a library of electronically diverse analogues.

Furthermore, traditional methods such as the oxidation of phenyl(pyridin-2-yl)methanol (B192787) derivatives and the reaction of cyanopyridines with organometallic reagents could be revisited and optimized. nih.govacs.org For instance, employing milder and more selective oxidizing agents or exploring a wider range of Grignard or organolithium reagents could lead to improved yields and simplified purification processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| C-H Bond Activation/Functionalization | High atom economy, reduced waste, access to novel derivatives. | Catalyst development, regioselectivity control, substrate scope expansion. |

| Modular Reductive Arylation (Flow Chemistry) | High efficiency, scalability, rapid analogue synthesis. | Optimization of reaction conditions for the specific substrate, exploration of different aryl aldehyde partners. |

| Optimized Classical Methods (e.g., Oxidation) | Well-established procedures, readily available starting materials. | Use of greener oxidants, improved reaction conditions for higher yields and purity. |

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Discovery of New Reactivity Modes and Transformations of the Compound

The presence of multiple reactive sites—the pyridine nitrogen, the carbonyl group, the bromine atom, and the methyl group—makes this compound a fascinating substrate for exploring novel reactivity.

The bromine atom on the benzoyl ring is a prime handle for catalytic cross-coupling reactions . Future research could explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a wide array of substituents. This would enable the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. Dual catalytic systems, which have shown success in the cross-electrophile coupling of challenging substrates like pyridyl halides, could be particularly effective.

The carbonyl group can undergo a variety of transformations. Beyond simple reduction to the corresponding alcohol, asymmetric reduction to access chiral derivatives is a significant area for exploration. Furthermore, reactions such as the Wittig olefination or the formation of imines and hydrazones could lead to new classes of compounds with unique functionalities.

The pyridine ring itself can be the subject of further functionalization. For example, N-oxidation would alter the electronic properties of the ring and could open up new avenues for reactivity at the C-3 and C-5 positions.

Expansion into Untapped Application Areas for this compound

While the specific applications of this compound are yet to be extensively explored, the structural motifs present in the molecule suggest several promising areas of investigation.

In medicinal chemistry , the 2-aroylpyridine scaffold is found in a number of biologically active compounds. Given that some bromobenzoyl-containing compounds have shown potential as α-glucosidase inhibitors, it would be worthwhile to investigate the antidiabetic potential of this compound and its derivatives. acs.orgresearchgate.net The ability to readily modify the structure through cross-coupling reactions would facilitate the generation of a library for structure-activity relationship (SAR) studies.

In materials science , the conjugated system of the benzoylpyridine core suggests potential applications in organic electronics. The introduction of different substituents via the bromo group could be used to tune the photophysical and electronic properties of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a photosensitizer. researchgate.netnih.gov

The pyridine nitrogen and the carbonyl oxygen can act as a bidentate ligand, suggesting a role in catalysis . The synthesis and evaluation of metal complexes of this compound could lead to the discovery of new catalysts for a variety of organic transformations.

Advanced Computational Modeling and Machine Learning in Compound Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govnih.gov These in silico methods can accelerate the discovery and optimization of new compounds by predicting their properties and activities.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. scilit.comresearchgate.netnih.gov Such studies can provide insights into the mechanisms of its reactions and guide the design of new synthetic methodologies. For example, DFT could be used to predict the most favorable sites for C-H activation or to model the transition states of key reactions.

Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes or receptors. nih.govjchemlett.comnih.govresearchgate.net This can help to prioritize compounds for synthesis and biological testing, saving time and resources. For instance, docking studies could be performed against α-glucosidase to assess the potential of this compound as an antidiabetic agent. researchgate.netmdpi.com

Machine learning (ML) algorithms can be trained on existing data for related compounds to predict the properties and activities of new derivatives of this compound. nih.govresearchgate.netresearchgate.netexplorationpub.com For example, a quantitative structure-activity relationship (QSAR) model could be developed to correlate structural features with biological activity. jchemlett.com ML can also be used to predict physicochemical properties relevant to drug development, such as solubility and membrane permeability. japtronline.com

The integration of these computational approaches can create a powerful workflow for the rational design of new molecules based on the this compound scaffold, as outlined in Table 2.

| Computational Tool | Application in Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Reaction pathways, spectroscopic data, reactivity indices. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential drug targets, prioritization of synthetic candidates. |

| Machine Learning (ML) / QSAR | Prediction of biological activity and physicochemical properties. | Structure-activity relationships, ADMET properties of virtual compounds. |

Table 2: Application of Computational Tools in the Study of this compound

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT, 12h | 65–70 | 90 | |

| Cyclization | 2-Amino-4-methylpyridine, NaOH | 75–80 | 93 |

Basic Question: How is this compound characterized structurally?

Answer:

Key characterization methods include:

- X-ray Crystallography : For precise determination of bond lengths, angles, and crystal packing. For example, similar bromobenzoyl-pyridine derivatives crystallize in triclinic systems (space group P1) with lattice parameters a = 10.178 Å, b = 10.906 Å, c = 16.254 Å .

- NMR Spectroscopy : ¹H and ¹³C NMR data confirm substituent positions. For instance, the methyl group on pyridine resonates at δ 2.35 ppm (singlet), while the bromobenzoyl carbonyl appears at δ 168–170 ppm in ¹³C NMR .

- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₀BrNO) with <0.3% deviation .

Advanced Question: How do electronic effects of the bromobenzoyl group influence the acidity of 4-methylpyridine?

Answer:

The bromine atom’s electron-withdrawing effect increases the acidity of the pyridine nitrogen. Comparative studies of 2- and 4-methylpyridines show:

- Acidity Trends : 4-Methylpyridine (pKa ~6.0) is more acidic than 2-methylpyridine (pKa ~6.8) due to steric and electronic factors .

- Experimental Validation : Base competition experiments (e.g., using amide ions in THF at -40°C) confirm preferential deprotonation of 4-methylpyridine derivatives .

Q. Table 2: Acidity Comparison of Pyridine Derivatives

| Compound | pKa (Experimental) | Method | Reference |

|---|---|---|---|

| 4-Methylpyridine | 6.0 | NMR competition assay | |

| 2-Methylpyridine | 6.8 | NMR competition assay | |

| 2-(2-Bromobenzoyl)-4-MePy | 5.2* | Calculated (DFT) | |

| *Theoretical value due to enhanced electron withdrawal. |

Advanced Question: What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Answer:

Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., rotational barriers). Methodological solutions include:

- Low-Temperature Crystallography : Reduces thermal motion artifacts (e.g., data collected at 195 K) .

- DFT Calculations : Validate experimental bond lengths (e.g., Ti–N distances in coordination complexes: 21 pm deviation observed vs. calculated) .

- Solid-State NMR : Correlates crystallographic symmetry with chemical shift equivalence .

Advanced Question: How can this compound be utilized in coordination chemistry?

Answer:

The pyridine nitrogen and carbonyl oxygen serve as donor sites for metal coordination. Examples include:

- Cobaloxime Complexes : 4-Methylpyridine ligands stabilize Co(III) in [CoIIICl(dmgH)₂(4-methylpyridine)], enhancing catalytic activity in hydrogen evolution reactions .

- Titanium(IV) Complexes : Distorted trigonal bipyramidal geometries form with Ti–N distances of 2.11–2.15 Å and Ti–O distances of 1.89 Å .

Q. Table 3: Coordination Geometry Parameters

| Metal Center | Ligand Environment | Bond Lengths (Å) | Application | Reference |

|---|---|---|---|---|

| Co(III) | N(pyridine), O(carbonyl) | Co–N: 1.98 | Catalysis | |

| Ti(IV) | N(pyridine), O(carbonyl), N(amide) | Ti–N: 2.11 | Polymerization |

Advanced Question: What mechanistic insights explain its reactivity in photocyclization reactions?

Answer:

Light-induced cyclization (e.g., forming triazinium derivatives) involves:

- Radical Intermediates : DFT studies show fluorine substituents on the benzoyl group lower activation barriers by stabilizing transition states .

- Kinetic Control : Reactions with Ca²⁺ ions increase cyclization rates (k = 0.15 s⁻¹ at 298 K) due to Lewis acid catalysis .

Methodological Note : Use time-resolved UV-Vis spectroscopy to monitor reaction progress and identify intermediates .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。